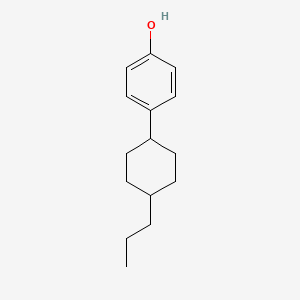

4-(trans-4-Propylcyclohexyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylcyclohexyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAZEMSUUYFDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002322, DTXSID301286600 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81936-33-6, 152126-35-7 | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(trans-4-propylcyclohexyl)phenol, a key organic intermediate. We will delve into its fundamental chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its critical role in materials science and pharmaceutical development. The insights provided herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Core Chemical Identity and Molecular Structure

This compound, identified by CAS Number 81936-36-6, is a bifunctional organic molecule featuring a phenol ring linked to a propyl-substituted cyclohexane ring.[1][2] The trans stereochemistry of the 1,4-disubstituted cyclohexane is a crucial structural feature, imparting a rigid, linear, and rod-like shape to the molecule.[3] This specific geometry is fundamental to its primary applications, particularly in the field of liquid crystals.[3][4]

| Identifier | Value | Source(s) |

| CAS Number | 81936-33-6 | [1][5][6] |

| Molecular Formula | C₁₅H₂₂O | [5][6][7] |

| Molecular Weight | 218.33 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-Hydroxy-4-(trans-4-propylcyclohexyl)benzene | [6] |

| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)O | [6] |

The molecule's structure combines a hydrophilic, reactive phenolic hydroxyl group with a bulky, hydrophobic propylcyclohexyl moiety. This amphiphilic character dictates its solubility and reactivity profile.[2]

Caption: 2D representation of this compound.

Physicochemical Properties

The compound is a white crystalline powder or solid at standard conditions.[5] Its high melting point and boiling point are consistent with its molecular weight and the potential for intermolecular hydrogen bonding via the phenolic hydroxyl group. Its solubility profile is characterized by very low aqueous solubility and good solubility in organic solvents like methanol.[5]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [5] |

| Melting Point | 138 °C | [5][7] |

| Boiling Point | 339.8 °C at 760 mmHg | [5] |

| Density | 0.978 g/cm³ | [5] |

| Water Solubility | 125 µg/L at 20 °C | [5] |

| LogP | ~5.0 | [5] |

| pKa | 10.21 ± 0.30 (Predicted) | [5] |

Core Applications and Rationale

The utility of this compound stems directly from its unique molecular architecture.

Liquid Crystal Intermediate

This is the primary and most well-documented application.[1][2] The compound serves as a critical building block (a mesogenic core) for the synthesis of more complex liquid crystal molecules used in modern displays (LCDs).[3][4]

Causality:

-

Rigidity and Linearity: The trans-cyclohexyl ring connected to the phenyl group creates a rigid, rod-like structure. This shape is essential for forming the ordered, anisotropic liquid crystal phases (e.g., nematic phase) required for display technology.[3]

-

Dielectric Anisotropy: The polar phenolic group and the nonpolar aliphatic tail contribute to the molecule's overall dielectric anisotropy, a key property that allows the liquid crystal molecules to align in response to an electric field.[3]

-

Synthetic Handle: The phenolic -OH group provides a convenient and reactive site for further chemical modification, allowing for the attachment of various terminal groups to fine-tune the final liquid crystal's properties (e.g., melting point, viscosity, and optical characteristics).

Caption: Role as an intermediate in liquid crystal display manufacturing.

Pharmaceutical and Organic Synthesis

The compound is also cited as a valuable intermediate in pharmaceutical synthesis and advanced organic synthesis.[1][2] While specific drug pathways are less detailed in public literature, the structure is amenable to several applications:

-

Scaffold for APIs: The phenol and cyclohexane rings can serve as a rigid scaffold to which other pharmacologically active functional groups are attached.

-

Potential Endocrine Modulation: The phenolic structure suggests that it or its derivatives could be investigated for endocrine-disrupting or modulating properties, a field of significant interest in drug development and toxicology.[2]

Synthesis and Purification Strategies

While a definitive, publicly available protocol for the direct synthesis of this compound is scarce, a plausible and robust synthetic route can be designed based on established organometallic methodologies. A direct Friedel-Crafts alkylation of phenol is often problematic due to catalyst deactivation by the phenolic oxygen and potential for O-alkylation over the desired C-alkylation.[3][8] Therefore, a multi-step approach using a cross-coupling reaction is more reliable for achieving high regioselectivity and yield.

Proposed Synthetic Pathway: Suzuki Coupling

The Suzuki coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds.[9][10]

Caption: Plausible Suzuki coupling workflow for synthesis.

Step-by-Step Methodology (Hypothetical Protocol)

-

Preparation of Boronic Acid:

-

React trans-4-propylcyclohexyl bromide with magnesium turnings in anhydrous THF to form the Grignard reagent.

-

Cool the Grignard solution to -78 °C and add triisopropyl borate dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous HCl and extract the boronic acid with an organic solvent. Purify as necessary.

-

-

Protection of Phenol:

-

Protect the hydroxyl group of 4-bromophenol using a standard protecting group (e.g., methoxymethyl ether) to prevent interference with the coupling reaction.

-

-

Suzuki Coupling Reaction:

-

Combine the trans-4-propylcyclohexylboronic acid, the protected 4-bromophenol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water).

-

Heat the mixture under an inert atmosphere (N₂ or Ar) until TLC or GC-MS indicates completion of the reaction.

-

-

Deprotection and Workup:

-

After cooling, perform an aqueous workup to remove inorganic salts.

-

Add aqueous acid (e.g., HCl) to the organic layer to cleave the protecting group from the phenolic oxygen.

-

-

Purification:

-

Isolate the crude product by removing the solvent under reduced pressure.

-

The final product, a white solid, is purified by recrystallization from a suitable solvent (e.g., heptane or toluene) to achieve high purity (>99%).[1]

-

Self-Validation: Each step of this process can be monitored using standard analytical techniques (TLC, GC-MS) to ensure reaction completion and identify any side products, making the protocol self-validating.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic methods is employed for full characterization.

Caption: Standard analytical workflow for product characterization.

Expected Spectroscopic Data

-

¹H NMR (in CDCl₃): The spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons: Two doublets in the δ 6.7-7.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton: A broad singlet between δ 4.5-5.5 ppm, which is exchangeable with D₂O.

-

Aliphatic Protons: A complex series of multiplets between δ 0.8-2.5 ppm corresponding to the propyl and cyclohexyl protons. The methyl group of the propyl chain would appear as a triplet around δ 0.9 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.

-

A strong C-O stretching band around 1200-1250 cm⁻¹.

-

Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

-

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A clear peak at m/z = 218.33.

-

Fragmentation: Expect to see characteristic fragmentation patterns, including cleavage of the propyl group and fragmentation of the cyclohexyl ring. Alpha cleavage at the bond between the phenyl and cyclohexyl rings is also plausible.

-

Safety, Handling, and Toxicology

While specific hazard codes are not universally listed, related phenolic compounds carry significant warnings.[5] Users must consult the full Safety Data Sheet (SDS) before handling.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and serious eye damage.[9][10][11] Prolonged exposure may cause organ damage.[10][11]

-

Handling: Use in a well-ventilated area or chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10] Avoid creating dust.[9]

-

Toxicological Insight: As a phenol derivative, there is a potential for this compound to act as an endocrine-disrupting chemical (EDC).[2] This possibility should be considered in any application involving biological systems or requiring extensive toxicological assessment.

References

-

Vertex AI Search Result[1], Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals.

-

Vertex AI Search Result[8], Friedel–Crafts reaction of phenol.

-

Vertex AI Search Result[4], this compound: A Key Intermediate for Advanced Materials.

-

Vertex AI Search Result[5], Cas 81936-33-6, this compound | lookchem.

-

Vertex AI Search Result[2], Buy this compound | 81936-33-6 - Smolecule.

-

Vertex AI Search Result[3], The Chemistry Behind Display Technology: The Role of this compound.

-

Vertex AI Search Result[12], Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents.

-

Vertex AI Search Result[6], 81936-33-6 | this compound - ChemScene.

-

Vertex AI Search Result[7], this compound - Oakwood Chemical.

-

Vertex AI Search Result, Acylation of phenols - University of Calgary.

-

Vertex AI Search Result[13], Friedel–Crafts reaction - Wikipedia.

-

Vertex AI Search Result[11], SAFETY DATA SHEET - Sigma-Aldrich.

-

Vertex AI Search Result[9], Safety Data Sheet - Angene Chemical.

-

Vertex AI Search Result[10], SAFETY DATA SHEET - Fisher Scientific.

-

Vertex AI Search Result, this compound 81936-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd..

-

Vertex AI Search Result[14], UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions - YouTube.

- Vertex AI Search Result, this compound - Gentaur.

- Vertex AI Search Result, Suzuki Coupling Mechanism - YouTube.

- Vertex AI Search Result, Suzuki Coupling - Organic Chemistry Portal.

- Vertex AI Search Result, A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.

- Vertex AI Search Result, Friedel–Crafts Acyl

- Vertex AI Search Result, Friedel–Crafts reaction of phenol - Chemistry Stack Exchange.

-

Vertex AI Search Result, 11.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound [oakwoodchemical.com]

- 8. echemi.com [echemi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. CN1827568A - Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol - Google Patents [patents.google.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. gentaur.com [gentaur.com]

4-(trans-4-Propylcyclohexyl)phenol CAS number 81936-33-6

An In-Depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol (CAS 81936-33-6): Properties, Synthesis, and Applications in Material Science and Drug Discovery

Executive Summary

This compound, registered under CAS number 81936-33-6, is a high-purity organic compound characterized by a unique molecular architecture that combines a phenolic ring with a trans-substituted propylcyclohexyl group. This structure imparts a rigid, rod-like shape and specific physicochemical properties that make it an indispensable intermediate in the synthesis of advanced materials, particularly liquid crystals for display technologies.[1][2] Its role is critical in achieving the precise molecular alignment and optical uniformity required for high-performance liquid crystal displays (LCDs).[1][2] Beyond its established use in material science, its structure presents a "privileged scaffold" for exploration in medicinal chemistry and drug development, serving as a foundational building block for more complex, biologically active molecules.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis considerations, analytical characterization, and applications, with an emphasis on the causal relationships between its structure and function.

Physicochemical and Structural Properties

The utility of this compound stems directly from its distinct molecular structure. The molecule consists of three key components: a hydrophilic phenol group, a rigid cyclohexane ring, and a lipophilic n-propyl tail. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is paramount; it forces the phenol and propyl groups to occupy diequatorial positions, resulting in a linear, anisotropic molecular shape essential for its applications in liquid crystals.[2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5][6] |

| Molecular Formula | C₁₅H₂₂O | [4][6][7] |

| Molecular Weight | 218.33 g/mol | [4][7] |

| Appearance | White to light yellow crystalline powder/solid | [4][5][8][9] |

| Melting Point | 138 °C | [4][5][7][9] |

| Boiling Point | 339.8 °C at 760 mmHg | [4] |

| Purity | Typically ≥98.0% (GC) | [5][6][8] |

| Solubility | Low in water (125 µg/L at 20°C); Soluble in methanol | [4][7] |

| LogP | 5.0 - 5.56 | [7] |

The phenolic hydroxyl group serves as a reactive handle for further chemical modifications, such as etherification or esterification, and acts as a hydrogen bond donor, influencing intermolecular interactions.[10][11] The propylcyclohexyl moiety provides the necessary lipophilicity and steric bulk, which are critical for creating the specific packing behavior required in liquid crystal phases.[2]

Synthesis and Stereochemical Considerations

The synthesis of this compound requires precise control over stereochemistry to ensure the exclusive or predominant formation of the trans isomer, as the presence of the cis isomer would disrupt the performance of resulting liquid crystal mixtures. While various specific industrial routes are proprietary, a common academic approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, between a protected phenol derivative (e.g., a boronic acid or organozinc reagent) and a corresponding propylcyclohexyl halide.

A generalized synthetic workflow is outlined below. The critical step is often the synthesis of the propylcyclohexyl precursor, which may involve catalytic hydrogenation of a propylbenzene derivative followed by separation of the cis/trans isomers or a stereoselective synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous quality control is essential to ensure the compound's suitability for high-tech applications. This involves confirming not only the chemical purity but also the isomeric integrity.

Experimental Protocol: Purity and Isomer Analysis

Objective: To determine the chemical purity and confirm the trans isomeric configuration of a sample.

1. Purity Assessment via Gas Chromatography (GC):

- Rationale: GC is the method of choice due to the compound's thermal stability and volatility.[5][6] It effectively separates the main component from residual solvents and synthesis byproducts.

- Methodology:

- Prepare a standard solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL.

- Inject 1 µL of the solution into a GC system equipped with a Flame Ionization Detector (FID).

- Use a non-polar capillary column (e.g., DB-5 or HP-5ms).

- Employ a temperature gradient program, for example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

- Calculate purity based on the relative peak area percentage. A purity of ≥99.5% is common for liquid crystal applications.[12]

2. Isomeric Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Rationale: ¹H NMR is the definitive method for distinguishing between cis and trans isomers of 1,4-disubstituted cyclohexanes.[13] The key is the difference in the coupling constants and chemical shifts of the protons attached to the carbons bearing the substituents. In the trans isomer, these protons are typically diaxial, leading to a large coupling constant (J ≈ 10-13 Hz) and a broad, complex multiplet. The cis isomer would show different multiplicities and smaller coupling constants.

- Methodology:

- Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

- Analyze the region corresponding to the cyclohexyl protons (typically 1.0-2.5 ppm).

- Identify the multiplet for the proton at the C1 position (attached to the phenyl ring). The width and splitting pattern of this signal are diagnostic for the stereochemistry.

Start [label="Sample Batch", shape=ellipse, fillcolor="#FBBC05"];

GC [label="Purity Analysis\n(Gas Chromatography)"];

NMR [label="Structural & Isomeric ID\n(¹H NMR Spectroscopy)"];

Decision [label="Purity ≥ 99.5%?\nTrans Isomer Confirmed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pass [label="Release for Application", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Fail [label="Reject or Repurify", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> GC;

Start -> NMR;

GC -> Decision;

NMR -> Decision;

Decision -> Pass [label="Yes"];

Decision -> Fail [label="No"];

}

Caption: Analytical workflow for quality control of the target compound.

Core Applications and Mechanistic Insights

Liquid Crystal Intermediate

The primary and most significant application of this compound is as a key intermediate for synthesizing liquid crystal molecules.[1][3][12]

-

Mechanism of Action: In liquid crystal displays, an electric field is used to control the orientation of liquid crystal molecules, which in turn modulates the passage of polarized light.[2] For this to work efficiently, the LC molecules must possess a high degree of structural anisotropy (i.e., be long and rigid). This compound serves as a foundational core upon which more complex liquid crystal structures are built. Its inherent rigidity and linear shape contribute directly to the formation of the desired nematic liquid crystal phase, enhancing properties like contrast ratio, response time, and viewing angle in the final display product.[2]

Caption: Role of molecular anisotropy in liquid crystal alignment.

Scaffold for Drug Discovery and Development

While primarily known as a material science chemical, the underlying structure is of significant interest to drug development professionals. The 4-alkyl-substituted phenol motif is a common feature in many biologically active compounds.

-

Rationale for Biological Exploration:

-

Phenolic Activity: The phenol group is a well-known pharmacophore. It can act as a hydrogen bond donor/acceptor, crucial for binding to enzyme active sites or receptors.[11][14] Phenols also possess inherent antioxidant properties by donating a hydrogen atom to quench free radicals.[11][15]

-

Lipophilicity and Membrane Interaction: The large, nonpolar propylcyclohexyl tail (LogP ≈ 5) suggests the molecule will readily partition into lipid environments.[7] This property is critical for crossing biological membranes and can facilitate interactions with hydrophobic pockets in target proteins or disrupt membrane integrity, a mechanism for antimicrobial activity.[15]

-

Potential Endocrine Disruption: It is important to note that many phenolic compounds, particularly those with alkyl substituents at the para position, have been investigated for potential endocrine-disrupting activity.[7] This underscores the need for careful toxicological evaluation but also suggests a potential starting point for developing targeted hormone receptor modulators.

-

Proposed Workflow: Biological Activity Screening

For a research team interested in exploring the pharmaceutical potential of this scaffold, a logical first step would be a broad-based screening cascade.

Caption: Proposed workflow for screening the biological activity of the title compound.

Safety, Handling, and Storage

As a fine chemical, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[6] It should be kept away from incompatible materials such as strong oxidizing agents.[6]

-

Hazard Classification: While some safety data sheets do not classify it under GHS, it is prudent to treat it with the caution afforded to other phenolic compounds, which can be skin and eye irritants.[6] Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

This compound is a molecule whose value is defined by its precise structure. Its primary, well-established role as a liquid crystal intermediate is a direct consequence of its stereochemically-defined, rigid, and anisotropic shape. For material scientists, it remains a cornerstone component for the development of advanced display technologies. For chemists and drug discovery professionals, it represents an intriguing and underexplored scaffold. The combination of a reactive phenol head and a lipophilic tail provides a versatile starting point for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and polymer science, warranting further investigation into its biological activity and derivatization potential.

References

- Vertex AI Search. (2025-12-25). This compound: A Key Intermediate for Advanced Materials.

- LookChem. Cas 81936-33-6, this compound.

- Vertex AI Search. Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals.

- Smolecule. (2023-08-16). Buy this compound | 81936-33-6.

- Lab Pro Inc. This compound, 25G - P1616-25G.

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Display Technology: The Role of this compound.

- TCI Chemicals. (2018-10-03). SAFETY DATA SHEET - this compound.

- Hong Jin. 4-(trans-4-N-Propylcyclohexyl)phenol (3PCO) CAS 81936-33-6 99.5%.

- Chemsrc. (2025-08-24). CAS#:81936-33-6 | 4-(Trans-4-propylcyclohexyl)phenylacetylene.

- ChemScene. 81936-33-6 | this compound.

- Labscoop. This compound, 25G.

- MDPI. (2021-04-26). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor.

- ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde.

- Seven Chongqing Chemdad Co., Ltd. This compound.

- Yantai Derun Liquid Crystal Materials Co., LTD. Phenols.

- Sigma-Aldrich. (2025-05-20). SAFETY DATA SHEET.

- Oakwood Chemical. This compound.

- Fisher Scientific. This compound 98.0+%, TCI America™.

- ResearchGate. (2013-10-07). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?.

- AMI Scientific. This compound TCI Analytical reagent.

- MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity.

- Patsnap Synapse. (2024-06-15). What is Phenol used for?.

- NIH National Center for Biotechnology Information. Biological activity of phenolic lipids.

- ResearchGate. (2022-03-22). Phenolic Compounds and their Biological and Pharmaceutical Activities.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. labproinc.com [labproinc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buy this compound | 81936-33-6 [smolecule.com]

- 8. This compound, 25G | Labscoop [labscoop.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(trans-4-N-Propylcyclohexyl)phenol (3PCO) CAS 81936-33-6 99.5% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 13. researchgate.net [researchgate.net]

- 14. What is Phenol used for? [synapse.patsnap.com]

- 15. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of 4-(trans-4-Propylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-(trans-4-propylcyclohexyl)phenol (CAS No. 81936-33-6), a critical intermediate in the synthesis of advanced liquid crystals and a versatile building block in pharmaceutical development.[1] This document elucidates the compound's physicochemical properties, stereochemistry, and detailed spectroscopic signature. It offers field-proven insights into the causality behind its synthesis and the validation of its structure through modern analytical techniques. The guide is structured to provide researchers and drug development professionals with the in-depth knowledge required for its effective application, emphasizing the relationship between its distinct molecular architecture and its functional properties.

Introduction: Significance and Applications

This compound is a bifunctional organic compound featuring a phenol ring linked to a propyl-substituted cyclohexane ring. Its molecular structure is notable for its rigidity and well-defined stereochemistry, which are pivotal to its primary applications.

-

In Materials Science: The compound is an essential precursor for calamitic (rod-shaped) liquid crystals used in modern display technologies.[2][3] The linear, rigid structure conferred by the trans-cyclohexane ring, combined with the polarity of the phenol group, facilitates the formation of the nematic and smectic mesophases required for liquid crystal displays (LCDs).[3] The specific trans configuration is crucial for achieving the necessary molecular packing and alignment quality for high-performance displays.[3]

-

In Drug Development: As a pharmaceutical intermediate, its unique scaffold is incorporated into more complex active pharmaceutical ingredients (APIs).[1] The lipophilic propylcyclohexyl group can enhance a drug candidate's ability to cross cell membranes, while the phenol moiety provides a reactive handle for further chemical modification.

Physicochemical and Stereochemical Properties

The functional utility of this compound is directly derived from its physical properties and three-dimensional structure.

Key Physicochemical Data

A summary of the compound's essential properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5][6][7][8] |

| Molecular Formula | C₁₅H₂₂O | [4][9][10] |

| Molecular Weight | 218.33 g/mol | [4][10] |

| Appearance | White to light yellow crystalline solid/powder | [4][9][11] |

| Melting Point | 138 °C (lit.) | [4][7][11] |

| Boiling Point | 339.8 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol; very low water solubility (125 µg/L at 20°C) | [4] |

| Purity | Typically >98.0% (GC) | [7][9] |

The Criticality of trans-Stereochemistry

The cyclohexane ring can exist in two primary stereoisomeric forms: cis and trans. In this compound, the propyl group and the phenol group are positioned on opposite sides of the cyclohexane ring plane (1,4-diequatorial conformation).

Causality: The trans isomer is thermodynamically more stable than the cis isomer. In the trans configuration, both bulky substituents can occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance (1,3-diaxial interactions). This stability is a key driver in synthetic routes designed to favor its formation. For applications in liquid crystals, the linear and elongated shape of the trans isomer is essential for achieving the necessary anisotropy and molecular ordering.[3]

Synthesis and Structural Verification Workflow

The synthesis of high-purity this compound requires precise control over reaction conditions to ensure the desired stereochemical outcome. A common and effective industrial route involves the catalytic hydrogenation of a biphenyl precursor.

Experimental Causality:

-

Choice of Catalyst: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalysts are often selected for the hydrogenation of the aromatic ring. These catalysts are highly effective under specific conditions of temperature and pressure and can be tuned to maximize the yield of the desired trans isomer.

-

Purification by Recrystallization: The trans isomer is typically less soluble than the cis isomer in common solvents like methanol due to its more ordered and stable crystal lattice structure. This difference in solubility provides an effective and scalable method for purification. The crude mixture is dissolved in a hot solvent and allowed to cool, causing the preferential crystallization of the high-purity trans product.

Definitive Structural Elucidation: A Spectroscopic Guide

Confirming the precise molecular structure and stereochemistry is non-negotiable. A multi-technique spectroscopic approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, particularly for confirming the trans configuration.

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).[12]

-

Acquisition Parameters: Use a standard pulse sequence. A relaxation delay of 2-5 seconds and 8-16 scans are typically sufficient for a high signal-to-noise ratio.[13]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (δ ≈ 6.7-7.1 ppm): The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton (δ ≈ 4.5-5.5 ppm): A broad singlet corresponding to the -OH group. Its chemical shift is concentration-dependent and it can be exchanged with D₂O.

-

Cyclohexane Protons (δ ≈ 1.0-2.5 ppm): This region will contain a series of complex multiplets. The key diagnostic signal is the proton at C1 (attached to the phenyl ring). In the trans isomer, this proton is axial and exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) to its neighboring axial protons, resulting in a broad triplet of triplets. This large coupling is a hallmark of the trans configuration.

-

Propyl Group Protons (δ ≈ 0.9-1.4 ppm): A triplet for the terminal methyl group (-CH₃) and multiplets for the two methylene groups (-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will show distinct signals for all unique carbon atoms.

-

Aromatic Carbons: Four signals in the δ 115-155 ppm region. The carbon attached to the hydroxyl group (C4') will be the most downfield.

-

Cyclohexane Carbons: Signals in the δ 30-45 ppm range.

-

Propyl Carbons: Three signals in the δ 14-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the propyl and cyclohexane groups.

-

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ from the aromatic ring.

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 218.33, corresponding to the molecular weight of C₁₅H₂₂O.

-

Key Fragments: Expect fragmentation corresponding to the loss of the propyl group or cleavage at the bond between the two rings.

Safety and Handling

As a phenol derivative, this compound requires careful handling.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15] Avoid breathing dust. Minimize dust generation and accumulation.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14] The compound may be light-sensitive and should be stored accordingly.

-

Toxicity: Phenolic compounds can be toxic if swallowed, inhaled, or absorbed through the skin and can cause skin irritation or burns. Always consult the latest Safety Data Sheet (SDS) before use.[9][14]

Conclusion

The molecular structure of this compound is a testament to precise chemical design. Its value in both materials science and drug development stems directly from the combination of a rigid trans-1,4-disubstituted cyclohexane core, a lipophilic propyl chain, and a reactive phenolic head. The analytical protocols outlined in this guide provide a robust framework for researchers to validate its structure, ensuring the high purity and correct stereochemistry essential for its advanced applications. A thorough understanding of this molecule's structure-property relationships is the foundation for innovation in the fields it serves.

References

-

Vertex AI Search. Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals. 1

-

LookChem. Cas 81936-33-6, this compound. 4

-

Vertex AI Search. This compound: A Key Intermediate for Advanced Materials. 5

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Labscoop. This compound, 25G. 9

-

AK Scientific, Inc. 4-Cyclohexylphenol Safety Data Sheet. 14

-

SUPPORTING INFORMATION FOR NMR Spectroscopy. 12

-

ChemScene. 81936-33-6 | this compound. 10

-

TCI Chemicals. Liquid Crystal Materials. 2

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Display Technology: The Role of this compound. 3

-

PubMed. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. 16

-

Yantai Xianhua Technology Group Co., Ltd. 4-(trans-4-Ethylcyclohexyl)phenol. 17

-

Fisher Scientific. Safety Data Sheet. 18

-

PubChem. 4-Propylphenol. 19

-

Seven Chongqing Chemdad Co., Ltd. This compound. 11

-

ChemicalBook. 4-Propylphenol(645-56-7) 1H NMR spectrum. 20

-

This compound, min 98%, 100 grams. 6

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). 13

-

Lab Pro Inc. This compound, 25G - P1616-25G. 7

-

Oakwood Chemical. This compound. 8

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. calpaclab.com [calpaclab.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound, 25G | Labscoop [labscoop.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Propylphenol(645-56-7) 1H NMR [m.chemicalbook.com]

4-(trans-4-Propylcyclohexyl)phenol melting point and boiling point.

An In-Depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Physicochemical Properties and Analytical Methodologies

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key intermediate in the manufacturing of advanced materials and pharmaceuticals.[1][2] Intended for researchers, scientists, and professionals in drug development and material science, this document details the compound's core physicochemical properties, with a focus on its melting and boiling points, and outlines authoritative analytical methodologies for its characterization.

Compound Profile and Significance

This compound (CAS No. 81936-33-6) is a high-purity white crystalline powder with the molecular formula C₁₅H₂₂O.[3][4] Its unique molecular structure, featuring a phenol group attached to a trans-substituted propylcyclohexyl ring, makes it an indispensable component in the synthesis of liquid crystals for advanced display technologies.[1][2] The specific stereochemistry of the trans isomer is crucial for achieving the desired alignment and optical uniformity in liquid crystal displays.[2] Furthermore, its well-defined structure serves as a fundamental building block in various organic synthesis pathways, including the development of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties

The precise determination of physical constants such as melting and boiling points is a critical first step in the validation of a compound's identity and purity. These properties are intrinsic to the substance and are heavily influenced by its molecular structure and intermolecular forces.

Melting and Boiling Point

The melting point of this compound is consistently reported as 138°C.[3][4][5] The boiling point is 339.8 °C at a standard pressure of 760 mmHg.[3] The relatively high melting point is indicative of a stable crystalline lattice structure, a desirable characteristic for its application as a liquid crystal intermediate.

Summary of Physical and Chemical Data

A compilation of essential physicochemical data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [3][4][6] |

| Molecular Formula | C₁₅H₂₂O | [3][4][7] |

| Molecular Weight | 218.33 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [4][5][7] |

| Melting Point | 138°C | [3][4][5] |

| Boiling Point | 339.8 °C at 760 mmHg | [3] |

| Density | 0.978 g/cm³ | [3] |

| Water Solubility | 125 µg/L at 20°C | [3][4][5] |

| Solubility | Soluble in Methanol | [3][4][5] |

| LogP | 5 at 40°C | [4][5] |

Experimental Methodologies: Synthesis and Isomer Differentiation

The utility of this compound is critically dependent on its isomeric purity. The presence of the cis isomer can significantly disrupt the performance of liquid crystal displays. Therefore, robust synthetic and analytical protocols are paramount.

Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A common and effective method for synthesizing compounds of this nature involves a palladium-catalyzed cross-coupling reaction. This approach offers high yields and selectivity. A plausible synthetic pathway is outlined below.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Causality and Rationale:

-

Step 3 (Cross-Coupling): Palladium catalysts are chosen for their high efficiency in forming carbon-carbon bonds between the aryl halide (halophenol) and the organometallic (Grignard) reagent. This allows for the precise construction of the target molecule.

-

Step 5 (Chromatography): This step is crucial for separating the desired product from unreacted starting materials, catalyst residues, and reaction byproducts.

-

Step 6 (Recrystallization): Recrystallization is a powerful technique for purifying solid compounds. It is particularly effective at removing small amounts of impurities and can help in isolating the desired trans isomer, which may have different solubility characteristics than the cis isomer.

Analytical Characterization: Isomer Identification

Distinguishing between the cis and trans isomers of 4-(4-n-alkylcyclohexyl)phenol is a non-trivial analytical challenge, as they have the same mass and similar polarities.[8] A multi-step analytical approach is required for unambiguous identification and quantification.

Analytical Workflow for Isomer Differentiation

Caption: Recommended analytical workflow for the separation and identification of cis/trans isomers.

Expertise-Driven Protocol Choices:

-

Gas Chromatography (GC) and HPLC: Both GC and HPLC are powerful techniques for separating isomers.[8] The choice between them may depend on the volatility of the compound and available instrumentation. For GC, derivatization (e.g., with BSTFA) can improve peak shape and separation.[8] Purity is often reported based on GC analysis.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatography can separate the isomers, NMR is the definitive method for structural elucidation and confirming the trans configuration. The key difference lies in the coupling constants and chemical shifts of the protons on the cyclohexane ring. In the trans isomer, the proton at the C1 position (attached to the phenol ring) and the proton at the C4 position (attached to the propyl group) are typically in axial positions, leading to characteristic splitting patterns in the ¹H NMR spectrum that are distinct from the cis isomer.

-

Infrared (IR) Spectroscopy: While less definitive than NMR, FT-IR can sometimes be used to distinguish between cis and trans isomers based on subtle differences in the vibrational frequencies of the C-H bonds on the cyclohexane ring.[8]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The initial melting point determination provides a preliminary check of purity. Subsequent chromatographic analysis quantifies the purity and separates isomers. Finally, spectroscopic analysis (NMR) provides absolute structural confirmation, validating the identity of the material. This orthogonal approach, using multiple independent analytical techniques, ensures the highest level of confidence in the material's quality.

Conclusion

This compound is a compound of significant industrial importance, particularly in the field of liquid crystal technology. Its synthesis and purification require careful control to ensure high isomeric purity. The physicochemical properties, especially the melting point of 138°C, serve as primary indicators of identity and quality. A rigorous analytical workflow combining chromatography and spectroscopy is essential for the definitive characterization and validation of this critical chemical intermediate.

References

-

LookChem. (n.d.). Cas 81936-33-6, this compound. Retrieved from [Link]

-

Chemdad. (n.d.). Understanding this compound: A Key Intermediate for Liquid Crystals and Pharmaceuticals. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Retrieved from [Link]

-

Chemdad. (n.d.). This compound: A Key Intermediate for Advanced Materials. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 81936-33-6 [amp.chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound, 25G | Labscoop [labscoop.com]

- 8. researchgate.net [researchgate.net]

solubility of 4-(trans-4-Propylcyclohexyl)phenol in organic solvents.

An In-depth Technical Guide to the Solubility of 4-(trans-4-Propylcyclohexyl)phenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 81936-36-6), a key intermediate in the synthesis of liquid crystals and other advanced materials.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, processing, and application in research and development. This document synthesizes theoretical principles with practical guidance, offering researchers, chemists, and drug development professionals a detailed overview of its solubility profile, predictive frameworks, and robust experimental methodologies for its determination.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a unique amphiphilic molecular structure.[2] It consists of a polar, hydrophilic phenol group (a hydroxyl group attached to a benzene ring) and a large, nonpolar, hydrophobic moiety composed of a trans-configured propylcyclohexyl group.[2][3] This duality governs its physical and chemical properties, making it an indispensable component in applications requiring precise molecular alignment, such as liquid crystal displays.[1][2]

The compound's utility in organic synthesis and material science is directly linked to its solubility behavior.[1] Proper solvent selection is paramount for achieving high-purity crystals during recrystallization, ensuring homogeneous reaction mixtures, and formulating stable liquid crystal phases.[2] This guide delves into the factors that dictate its solubility and provides a framework for predicting its behavior in diverse solvent systems.

Physicochemical Characteristics

A foundational understanding of the compound's intrinsic properties is essential before analyzing its solubility. These parameters provide quantitative insights into its molecular nature.

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5] |

| Molecular Formula | C₁₅H₂₂O | [4][5] |

| Molecular Weight | 218.33 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [4][6][7] |

| Melting Point | 138 °C (lit.) | [4][7] |

| Boiling Point | 339.8 °C at 760 mmHg | [4] |

| Water Solubility | 125 µg/L at 20 °C (Extremely limited) | [2][4] |

| Predicted LogP | 4.4 - 5.5 | [2][7][8] |

| pKa | 10.21 ± 0.30 (Predicted) | [4][7] |

The very low water solubility and high LogP value underscore the molecule's predominantly hydrophobic character, a direct consequence of its large alkyl-cycloalkyl substituent.[2]

Theoretical Framework of Solubility

The solubility of this compound is best understood through the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[9][10]

-

Hydrophobic Moiety : The large trans-4-propylcyclohexyl group is nonpolar and dominates the molecule's character.[2] This substantial hydrocarbon portion drives solubility in nonpolar and weakly polar organic solvents through van der Waals forces.[3]

Due to this amphiphilic nature, the compound exhibits limited solubility in highly polar solvents like water but demonstrates good solubility in a range of organic solvents that can effectively solvate either or both ends of the molecule.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion) : Energy from atomic forces.

-

δp (Polar) : Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding) : Energy from hydrogen bonds.

For this compound, the estimated Hansen parameters are δd = 16.0-17.0 MPa¹/², δp = 4.0-6.0 MPa¹/², and δh = 12.0-15.0 MPa¹/².[2] Solvents with similar HSP values are more likely to be effective at dissolving the compound. The significant δh value reflects the importance of the phenolic hydroxyl group in solubility interactions.[2]

Qualitative Solubility Profile in Common Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be constructed based on its known properties, chemical principles, and available data points.[2][4]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Explicitly mentioned as a solvent.[4][7] The small alkyl chain allows the hydroxyl group to effectively hydrogen bond with the phenol.[3] |

| Ethanol | Good | Similar to methanol, ethanol can form strong hydrogen bonds.[2][3] The slightly larger alkyl group improves interaction with the nonpolar tail. | |

| Polar Aprotic | Acetone | Moderate to Good | The ketone's carbonyl group can act as a hydrogen bond acceptor for the phenolic proton.[13] Good solvation of the nonpolar moiety is also expected. |

| Ethyl Acetate | Moderate | The ester group is a weaker hydrogen bond acceptor than a ketone. Solubility is driven by dipole-dipole interactions and solvation of the nonpolar tail. | |

| Dichloromethane (DCM) | Good | A weakly polar solvent that effectively solvates the large, nonpolar propylcyclohexyl group while interacting with the phenol's dipole.[2] | |

| Nonpolar | Toluene | Good | The aromatic ring of toluene interacts favorably with the compound's benzene ring and nonpolar tail via van der Waals forces.[2] |

| Chloroform | Good | Similar to DCM, chloroform is an effective solvent for large, moderately polar molecules.[2][14] | |

| Hexane | Low to Moderate | As a purely nonpolar alkane, hexane will strongly solvate the propylcyclohexyl tail but offers no specific favorable interaction with the polar phenol head. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[9][15]

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification :

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a validated HPLC or GC method to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.

-

-

Data Analysis : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Conclusion

This compound presents a classic case of amphiphilic solubility behavior. Its large nonpolar structure renders it virtually insoluble in water but allows for good solubility in a range of organic solvents, from polar protic alcohols like methanol to nonpolar aromatic solvents like toluene.[2][4] The phenolic hydroxyl group plays a crucial role, enabling hydrogen bonding that enhances solubility in polar solvents capable of accepting or donating hydrogen bonds.[3] For researchers and developers, a systematic approach combining theoretical prediction with empirical testing, as outlined in this guide, is the most effective strategy for identifying optimal solvent systems for purification, synthesis, and formulation.

References

-

LookChem. (n.d.). Cas 81936-33-6, this compound. Retrieved from [Link]

-

X-INTERCHEM. (2025, December 25). This compound: A Key Intermediate for Advanced Materials. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Quora. (2018, May 1). Which has more solubility, alcohol or phenol?. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

CK-12 Foundation. (2025, December 7). Physical Properties of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

-

Solubility of Things. (n.d.). Reactions of Alcohols and Phenols. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2022, December 17). Phenolipids, Amphiphilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Retrieved from [Link]

-

UKEssays. (2011, September 19). Reactions of Aldehydes, Ketones And Phenols - One Part of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

-

Scribd. (n.d.). Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. Retrieved from [Link]

-

Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 81936-33-6 [smolecule.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Cas 81936-33-6,this compound | lookchem [lookchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound, 25G | Labscoop [labscoop.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemscene.com [chemscene.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. quora.com [quora.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and pharmaceutical development. Its rigid cyclohexyl ring, flexible propyl chain, and reactive phenolic headgroup impart a unique combination of properties that make it a valuable precursor for the synthesis of liquid crystals and a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its key applications.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its amphiphilic nature, arising from the hydrophobic propylcyclohexyl moiety and the hydrophilic phenolic group, dictates its solubility and interfacial behavior.[3]

| Property | Value | Source(s) |

| CAS Number | 81936-33-6 | [4][5][6] |

| Molecular Formula | C₁₅H₂₂O | [4][5][7] |

| Molecular Weight | 218.33 g/mol | [4] |

| Appearance | White to light yellow crystalline powder/solid | [1][2] |

| Melting Point | 138 °C | [5] |

| Boiling Point | 339.8 °C at 760 mmHg | [8] |

| Density | 0.978 g/cm³ | [8] |

| Water Solubility | 125 µg/L at 20°C | [8] |

| Solubility | Soluble in Methanol | [8] |

| Predicted pKa | 10.21 ± 0.30 | [8] |

| LogP | 4.4661 | [4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A common and effective strategy involves a Friedel-Crafts acylation followed by a Clemmensen reduction and subsequent dehydrogenation. This approach allows for the construction of the propylcyclohexylphenyl framework with good yields.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established organic chemistry principles, including Friedel-Crafts acylation and Clemmensen reduction.[9][10]

Step 1: Friedel-Crafts Acylation of 4-Propylbiphenyl

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-propylbiphenyl in CH₂Cl₂ to the flask, followed by the dropwise addition of cyclohexanecarbonyl chloride from the dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ketone.

Step 2: Clemmensen Reduction of the Ketone Intermediate

-

Preparation of Zinc Amalgam: Activate zinc dust by stirring it with a dilute solution of mercuric chloride (HgCl₂) for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reduction: To the crude ketone from Step 1, add the freshly prepared zinc amalgam, concentrated HCl, and a co-solvent such as toluene. Heat the mixture to reflux with vigorous stirring for 8-12 hours.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Dehydrogenation to this compound

-

Reaction Setup: In a suitable high-boiling solvent such as decalin, add the product from Step 2 and a dehydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Dehydrogenation: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: After the reaction is complete, cool the mixture and filter off the catalyst. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Caption: A representative three-step synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the phenolic hydroxyl group. This group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. The bulky propylcyclohexyl group can exert steric hindrance, influencing the regioselectivity of these reactions.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Experimental Protocol: Analytical Characterization

Sample Preparation:

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for ¹H and ¹³C NMR analysis.

-

FTIR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

GC-MS Analysis: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the protons of the cyclohexyl ring (aliphatic region, 1.0-2.5 ppm), and the propyl group (aliphatic region, 0.8-1.8 ppm). The trans-diaxial and diequatorial couplings in the cyclohexyl ring can provide information about its conformation.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (110-160 ppm), the carbons of the cyclohexyl ring (20-50 ppm), and the propyl group (10-40 ppm).

-

FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-O stretching will appear in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 218. The fragmentation pattern will likely involve the loss of the propyl group, cleavage of the cyclohexyl ring, and other characteristic fragmentations of phenols.

Caption: A typical workflow for the analytical characterization of this compound.

Applications

The unique molecular architecture of this compound makes it a valuable component in advanced materials and pharmaceuticals.

-

Liquid Crystals: This compound is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[11] The trans-cyclohexyl ring provides rigidity and contributes to the formation of mesophases, which are essential for the functioning of liquid crystal displays (LCDs).[12] The terminal hydroxyl group allows for further chemical modification to tune the liquid crystalline properties.

-

Pharmaceutical Intermediate: In drug development, the phenol moiety serves as a handle for the introduction of various pharmacophores. The lipophilic propylcyclohexyl group can enhance the compound's ability to cross cell membranes, potentially improving the pharmacokinetic profile of a drug candidate. It can be considered a building block for designing molecules with potential applications in areas where estrogenic or other receptor-modulating activities are targeted, although its specific biological activities require further investigation.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

-

Annamalai University. Clemmensen reduction. Available at: [Link]

-

PubChem. 4-Cyclohexylphenol. National Center for Biotechnology Information. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

- Google Patents. A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Juniper Publishers. The Clemmensen Reduction. Available at: [Link]

-

PubChemLite. Phenol, 4-(trans-4-propylcyclohexyl)- (C15H22O). Available at: [Link]

-

This compound: A Key Intermediate for Advanced Materials. (2025). Available at: [Link]

-

National Institute of Standards and Technology. Phenol. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Available at: [Link]

- Patai, S. (1971). The Chemistry of the Hydroxyl Group, Part 1. John Wiley & Sons.

-

Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]

-

MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Display Technology: The Role of this compound. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

-

LookChem. Cas 81936-33-6,this compound. Available at: [Link]

Sources

- 1. This compound | 81936-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. jk-sci.com [jk-sci.com]

- 3. settek.com [settek.com]

- 4. chemscene.com [chemscene.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound, 25G | Labscoop [labscoop.com]

- 7. calpaclab.com [calpaclab.com]

- 8. lookchem.com [lookchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Navigating the Safe Handling of 4-(trans-4-Propylcyclohexyl)phenol: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-(trans-4-Propylcyclohexyl)phenol is an organic compound utilized as a key intermediate in the synthesis of liquid crystals and potentially in the development of novel polymers.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group and a hydrophobic propylcyclohexyl substituent, imparts unique properties that are valuable in materials science.[1] However, as with many phenolic compounds, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, designed to empower researchers with the knowledge to work with this compound safely and effectively.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[4][5][6] Based on available safety data sheets, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[7] |

Signal Word: Warning[7]

Pictograms:

It is crucial to note that some suppliers may provide differing classifications. For instance, one safety data sheet suggests the product does not meet the criteria for classification in any hazard class.[8] In such instances of conflicting information, a conservative approach that assumes the higher hazard classification is warranted to ensure maximum safety.

Toxicological Profile

While comprehensive toxicological properties of this compound have not been thoroughly investigated, its classification as a phenolic compound necessitates a cautious approach.[7] Phenols, as a class, are known to be readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[9][10] Acute exposure to phenols can cause severe skin burns, which may initially be painless due to a local anesthetic effect.[9][11] Ingestion of even small amounts of some phenols can be fatal.[9] Chronic exposure may lead to a range of health issues, including dermatitis, and organ damage.[9][10]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O[12] |

| Molecular Weight | 218.33 g/mol [12] |

| Appearance | White to light yellow crystalline powder.[3][12][13] |

| Melting Point | 138 °C (lit.)[1][3][12][14] |

| Boiling Point | 339.8 °C at 760 mmHg[12] |

| Flash Point | 176.7 °C[12] |

| Solubility | Soluble in Methanol.[12] Water solubility is very low (125 µg/L at 20°C).[1][3][12] |

| Vapor Pressure | 0.000567 mmHg at 25°C[12] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the cornerstone of laboratory safety.

Engineering Controls